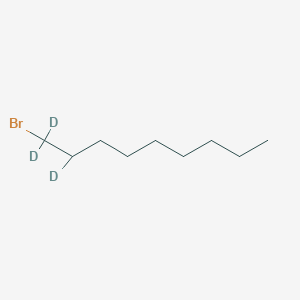

1-Bromononane-9,9,9-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromononane-9,9,9-d3 is a deuterated derivative of 1-Bromononane, where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is often used in research involving isotopic labeling, which helps in tracing chemical pathways and studying reaction mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromononane-9,9,9-d3 can be synthesized through the bromination of nonane-9,9,9-d3. The process typically involves the following steps:

Preparation of Nonane-9,9,9-d3: This can be achieved by the reduction of nonanoic acid-9,9,9-d3 using a deuterium source.

Bromination: The nonane-9,9,9-d3 is then subjected to bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation of Nonane-9,9,9-d3: Using large-scale reduction methods.

Controlled Bromination: Ensuring high purity and yield through optimized reaction conditions and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromononane-9,9,9-d3 primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions

Nucleophilic Substitution (SN2): Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination (E2): Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are used.

Major Products

Substitution Reactions: Depending on the nucleophile, products can include nonane-9,9,9-d3 derivatives such as nonane-9,9,9-d3-ol, nonane-9,9,9-d3-nitrile, and nonane-9,9,9-d3-amine.

Elimination Reactions: The major product is typically 1-nonene-9,9,9-d3.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-Bromononane-9,9,9-d3 serves as a key intermediate in organic synthesis. The presence of deuterium allows for the tracing of reaction pathways and mechanisms. This isotopic labeling is particularly useful in:

- Synthesis of Nitro-Fatty Acids : These derivatives exhibit anti-inflammatory properties and are synthesized using this compound as a precursor. The bromine atom facilitates nucleophilic substitution reactions, leading to biologically active compounds.

Biological Research

In biological studies, this compound is employed for:

- Metabolic Tracing : The compound is used to trace metabolic pathways in mammalian cells. Its deuterium content enhances the sensitivity of mass spectrometry techniques, enabling researchers to monitor the compound's incorporation into various biological systems .

- Pharmacokinetics : Studies involving this compound help elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. The isotopic labeling allows for precise tracking of metabolites in biological fluids.

Analytical Chemistry

This compound is extensively used in analytical chemistry for:

- Gas Chromatography-Mass Spectrometry (GC-MS) : It acts as a standard for calibrating instruments and validating methods for analyzing volatile organic compounds in environmental samples.

Several case studies highlight the applications of this compound:

- Nitro-Fatty Acid Synthesis : A study demonstrated that nitro-fatty acids derived from this compound significantly reduced markers of inflammation in animal models. This suggests potential therapeutic applications for inflammatory diseases.

- Pharmacokinetic Analysis : Research involving human subjects showed that the compound could effectively trace the bio-elimination pathways of nitro fatty acids. The study found that after administration, the compound was rapidly metabolized and excreted through urine and feces .

- Metabolism Studies : High-performance liquid chromatography coupled with mass spectrometry was used to investigate the metabolism of this compound. Results indicated that it was quickly incorporated into various tissues such as adipose tissue and liver .

Mecanismo De Acción

The mechanism of action of 1-Bromononane-9,9,9-d3 involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The deuterium atoms provide stability and enable detailed mechanistic studies through isotopic effects.

Comparación Con Compuestos Similares

Similar Compounds

1-Bromononane: The non-deuterated version of 1-Bromononane-9,9,9-d3.

1-Bromooctane: A shorter chain analog.

1-Bromodecane: A longer chain analog.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. This isotopic substitution can significantly alter the compound’s physical and chemical properties, providing insights into reaction mechanisms and pathways that are not possible with non-deuterated analogs.

Actividad Biológica

1-Bromononane-9,9,9-d3 (CAS No. 1219799-20-8) is a deuterated alkyl bromide that has garnered attention in various fields of research, particularly in biological and chemical studies. This compound is characterized by its unique structure, which includes a bromine atom and three deuterium atoms at the terminal position of a nonane chain. The incorporation of deuterium not only enhances its stability but also facilitates tracking and analysis in biological systems.

Molecular Formula: C9H18BrD3

Molecular Weight: 230.18 g/mol

Appearance: Colorless liquid

Solubility: Soluble in organic solvents such as ethanol and ether.

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. Alkylating agents can modify nucleophilic sites in biomolecules, leading to various biological effects. The bromine atom is particularly reactive, allowing for nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.

Biological Applications

This compound has been utilized in several biological studies:

- Metabolomics: The compound serves as a tracer in metabolic pathways due to its deuterated nature, allowing researchers to monitor metabolic processes with high precision.

- Drug Development: It is used in the synthesis of pharmaceutical intermediates and as a reference compound in drug metabolism studies.

- Environmental Studies: Its stability makes it suitable for tracing pathways of organic pollutants in ecological research.

Case Studies

-

Metabolic Tracing in Mammalian Cells:

A study investigated the incorporation of this compound into lipid biosynthesis pathways in mammalian cells. The results indicated that the compound was effectively incorporated into fatty acids, demonstrating its utility as a tracer for lipid metabolism. -

Alkylation Effects on Protein Function:

Research highlighted the effects of this compound on protein function through alkylation. The study showed that the compound could modify cysteine residues in proteins, leading to altered enzymatic activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Bromononane | Nonane with Br | Alkylating agent; used in metabolic studies |

| 1-Chlorodecan-10-d3 | Decane with Cl | Less reactive than brominated analogs |

| 1-Bromodecane | Decane with Br | Similar reactivity; longer alkyl chain |

| 1-Bromooctane | Octane with Br | Similar applications; shorter alkyl chain |

Propiedades

IUPAC Name |

1-bromo-1,1,2-trideuteriononane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMUQTNXKPEMLM-VWQYXNFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCC)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.